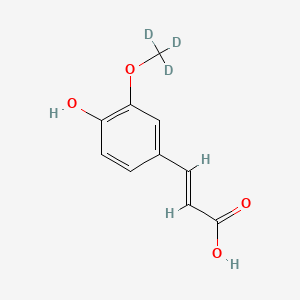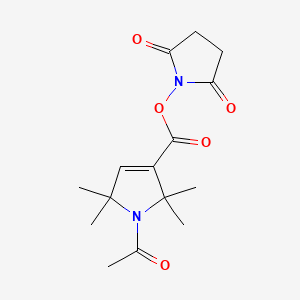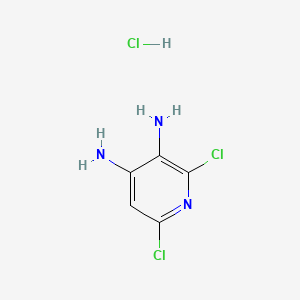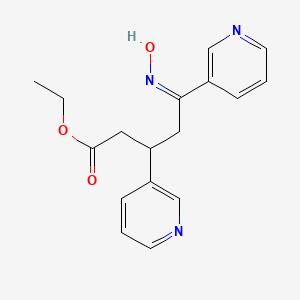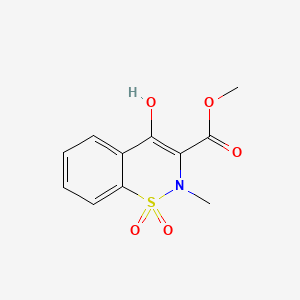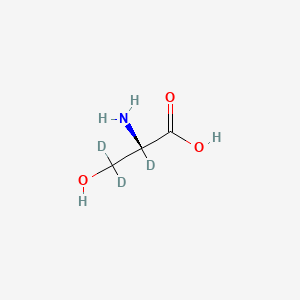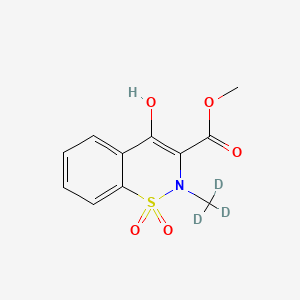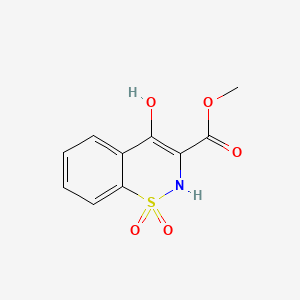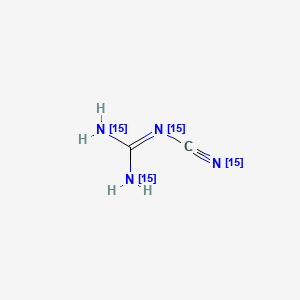
氰基胍-15N4
概述
描述
Cyanoguanidine-15N4, also known as dicyandiamide-15N4, is a nitrogen-enriched heterocyclic compound. It is characterized by the incorporation of four nitrogen atoms labeled with the nitrogen-15 isotope (\(^{15}N\)). This isotopic labeling enhances its utility in scientific investigations due to its unique isotopic signature .
科学研究应用
Cyanoguanidine-15N4 has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various nitrogen-containing compounds.
Biology: Utilized in isotope labeling studies to trace nitrogen atoms in biological systems.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of barbiturates.
Industry: Employed in the production of fertilizers and as a curing agent for epoxy resins
作用机制
Target of Action
Cyanoguanidine-15N4 is a nitrogen-enriched heterocyclic compound . It is distinguished by the incorporation of four nitrogen atoms labeled with the nitrogen-15 isotope (15N), enhancing its utility in scientific investigations through its unique isotopic signature . .
Mode of Action
Cyanoguanidines, a group to which cyanoguanidine-15n4 belongs, have been shown to interfere with cellular metabolism and nf-κb signaling . For instance, CHS 828, a pyridyl cyanoguanidine, has been reported to inhibit nicotinamide phosphoribosyl transferase .
Biochemical Pathways
Cyanoguanidines have been associated with the modulation of cellular metabolism and nf-κb signaling pathways . These pathways play crucial roles in cell proliferation, survival, and immune responses.
生化分析
Biochemical Properties
Cyanoguanidines are known to interfere with cellular metabolism and NF-κB signaling
Cellular Effects
Cyanoguanidines have been shown to interfere with cellular metabolism and NF-κB signaling . These effects could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Cyanoguanidines are known to interfere with cellular metabolism and NF-κB signaling . This suggests that Cyanoguanidine-15N4 may exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of Cyanoguanidine-15N4 typically involves the reaction of ammonia containing the nitrogen-15 isotope with cyanamide. The reaction is carried out under controlled conditions to ensure high yield and purity. The product is then purified through crystallization .
Industrial Production Methods: Industrial production of Cyanoguanidine-15N4 follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and pH, to maximize yield and minimize impurities .
化学反应分析
Types of Reactions: Cyanoguanidine-15N4 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Cyanoguanidine-15N4 can be reduced using reducing agents like lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where one of the nitrogen atoms is replaced by another nucleophile.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; conditions: acidic or basic medium.
Reduction: Lithium aluminum hydride; conditions: anhydrous solvents.
Substitution: Various nucleophiles; conditions: solvent-dependent.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyanamide derivatives, while reduction can produce amines .
相似化合物的比较
Uniqueness: Cyanoguanidine-15N4 is unique due to its isotopic labeling with nitrogen-15, which makes it particularly valuable in scientific research for tracing nitrogen atoms in various chemical and biological processes. This isotopic signature sets it apart from other cyanoguanidines .
属性
IUPAC Name |
2-((15N)azanylidynemethyl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N4/c3-1-6-2(4)5/h(H4,4,5,6)/i3+1,4+1,5+1,6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGBSISYHAICWAH-PQVJJBODSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(#[15N])[15N]=C([15NH2])[15NH2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
88.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details














体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
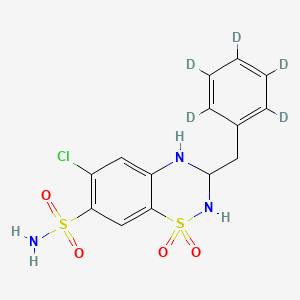

![4-[2-Butoxy-5-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonyl]butanoic acid](/img/structure/B562589.png)
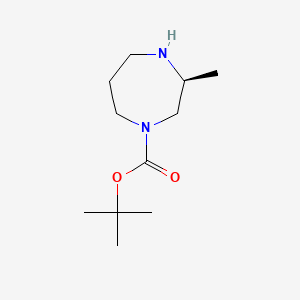
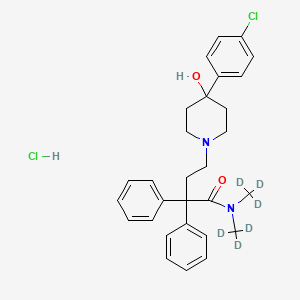
![(S)-1-(3,4-Dihydro-2H-benzo[1,4]oxazin-6-YL)-ethanamine](/img/structure/B562595.png)
